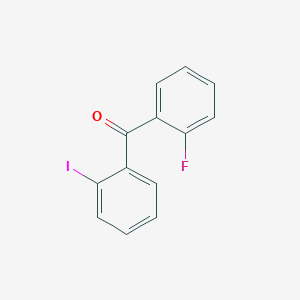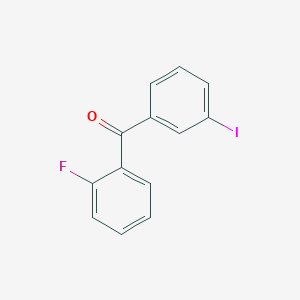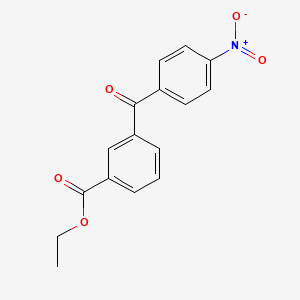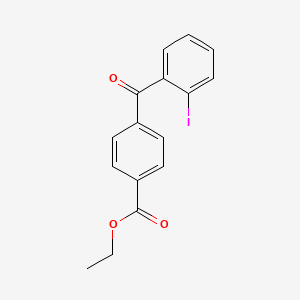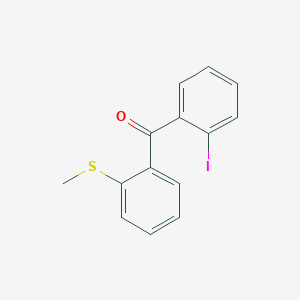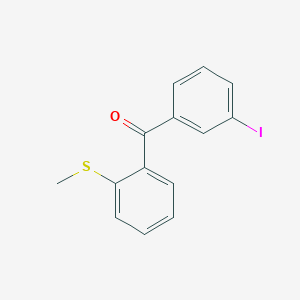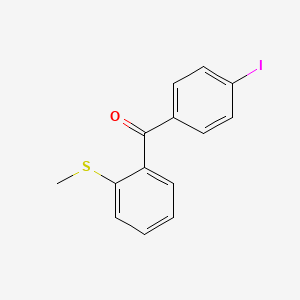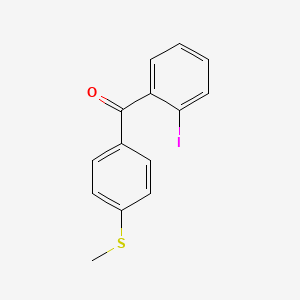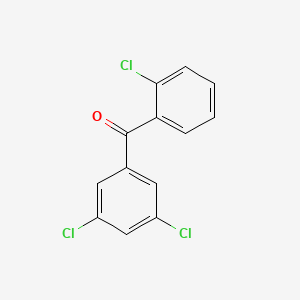
2,3',5'-Trichlorobenzophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3’,5’-Trichlorobenzophenone is a synthetic organic compound that belongs to the group of benzophenones. It has a molecular weight of 285.56 . The IUPAC name for this compound is (2-chlorophenyl)(3,5-dichlorophenyl)methanone .
Molecular Structure Analysis
The molecular formula of 2,3’,5’-Trichlorobenzophenone is C13H7Cl3O . The InChI code for this compound is 1S/C13H7Cl3O/c14-9-5-8(6-10(15)7-9)13(17)11-3-1-2-4-12(11)16/h1-7H .Scientific Research Applications
Synthesis and Biological Evaluation
A study by Singh, Devi, and Prasad (2015) focused on synthesizing novel 2-amino-5-chlorobenzophenone derivatives as potential skeletal muscle relaxants. The study utilized both conventional and microwave methods, indicating the versatility of 2,3',5'-Trichlorobenzophenone derivatives in chemical synthesis and their potential in the development of CNS-active compounds (Singh, Devi, & Prasad, 2015).
Catalytic Applications
Krishnamoorthy, Rivas, and Amiridis (2000) investigated the catalytic oxidation of 1,2-dichlorobenzene using various transition metal oxides. The study highlights the role of chlorobenzophenone derivatives in catalytic processes, demonstrating their importance in environmental applications like the degradation of organic pollutants (Krishnamoorthy, Rivas, & Amiridis, 2000).
Antimicrobial and Environmental Impact
Triclosan, a closely related compound to this compound, has been widely studied for its antimicrobial properties and environmental impact. Studies by Rule, Ebbett, and Vikesland (2005) and Hua, Bennett, and Letcher (2005) provide insights into the environmental photochemistry and wastewater treatment implications of triclosan, reflecting the broader environmental relevance of chlorobenzophenone derivatives (Rule, Ebbett, & Vikesland, 2005); (Hua, Bennett, & Letcher, 2005).
Safety and Hazards
Biochemical Analysis
Biochemical Properties
2,3’,5’-Trichlorobenzophenone plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are involved in the oxidation of organic substances. The nature of these interactions often involves the binding of 2,3’,5’-Trichlorobenzophenone to the active site of the enzyme, leading to either inhibition or modification of the enzyme’s activity .
Cellular Effects
The effects of 2,3’,5’-Trichlorobenzophenone on various cell types and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to 2,3’,5’-Trichlorobenzophenone has been shown to affect the expression of genes involved in detoxification processes and stress responses . Additionally, it can disrupt normal cellular metabolism by interfering with mitochondrial function and energy production.
Molecular Mechanism
At the molecular level, 2,3’,5’-Trichlorobenzophenone exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For example, it can inhibit the activity of cytochrome P450 enzymes, thereby affecting the metabolism of other compounds . Furthermore, 2,3’,5’-Trichlorobenzophenone can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,3’,5’-Trichlorobenzophenone change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2,3’,5’-Trichlorobenzophenone is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its biological activity . Long-term exposure to 2,3’,5’-Trichlorobenzophenone in in vitro and in vivo studies has revealed potential cumulative effects on cellular health and function.
Dosage Effects in Animal Models
The effects of 2,3’,5’-Trichlorobenzophenone vary with different dosages in animal models. At low doses, the compound may have minimal impact, while higher doses can lead to significant toxic effects. Threshold effects have been observed, where a certain dosage level must be reached before noticeable biological effects occur . High doses of 2,3’,5’-Trichlorobenzophenone can result in adverse effects, including toxicity and disruption of normal physiological processes.
Metabolic Pathways
2,3’,5’-Trichlorobenzophenone is involved in various metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450. These interactions can lead to the formation of metabolites that may have different biological activities compared to the parent compound
Transport and Distribution
Within cells and tissues, 2,3’,5’-Trichlorobenzophenone is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments . The distribution of 2,3’,5’-Trichlorobenzophenone can affect its overall biological activity and potential toxicity.
Subcellular Localization
The subcellular localization of 2,3’,5’-Trichlorobenzophenone is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications
Properties
IUPAC Name |
(2-chlorophenyl)-(3,5-dichlorophenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl3O/c14-9-5-8(6-10(15)7-9)13(17)11-3-1-2-4-12(11)16/h1-7H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GACCHVJRIBUSTL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC(=CC(=C2)Cl)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

